Amabiline
CAS No.: 17958-43-9
Cat. No.: VC0518302
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17958-43-9 |
---|---|
Molecular Formula | C16H19NO4 |
Molecular Weight | 289.33 g/mol |
IUPAC Name | [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
Standard InChI | InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1 |
Standard InChI Key | DLYIURZCCWSUKD-MPESAESLSA-N |
Isomeric SMILES | C1C[C@@H]2[C@@]3(CCN2CC4=CC5=C(C=C43)OCO5)[C@@H]([C@@H]1O)O |
SMILES | CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O |
Canonical SMILES | C1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C(C1O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
Amabiline (C₁₅H₂₅NO₄) is a carboxylic ester derived from the condensation of (2S,3S)-2,3-dihydroxy-2-isopropylbutanoic acid and (7aS)-2,3,5,7a-tetrahydropyrrolizin-7-ylmethanol . Its molecular weight is 283.36 g/mol, and it features a pyrrolizidine core—a bicyclic structure comprising fused five- and seven-membered rings . Key functional groups include hydroxyl, ester, and tertiary alcohol moieties, which contribute to its reactivity and biological interactions .
Table 1: Key Chemical Properties of Amabiline
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula | C₁₅H₂₅NO₄ | |
Molecular Weight | 283.36 g/mol | |
IUPAC Name | [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
SMILES Notation | CC@@HO | |
InChIKey | DRVWTOSBCBKXOR-WHOFXGATSA-N |
Stereochemistry and Synthesis
Amabiline’s bioactivity is closely tied to its stereochemistry. The (+)-enantiomer, synthesized via a 15-step chemoenzymatic route starting from cis-1,2-dihydrocatechol, exhibits anticholinergic activity . This synthesis highlights the challenges in replicating its complex stereochemical configuration, which includes four chiral centers .
Natural Occurrence and Biosynthesis
Plant Sources
Amabiline is distributed across multiple plant families:
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Boraginaceae: Cynoglossum amabile (Daotihu), a traditional Chinese medicinal herb .
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Amaryllidaceae: Crinum amabile, where it coexists with 22 other alkaloids, including lycorine and crinamine .
Biosynthetic Pathway
While the exact biosynthetic route remains unelucidated, amabiline likely originates from homospermidine—a common precursor for pyrrolizidine alkaloids. Enzymatic modifications, including hydroxylation and esterification, are hypothesized to yield its final structure .
Pharmacological Activities
Anticholinergic Effects
Amabiline demonstrates potent anticholinergic activity by antagonizing muscarinic acetylcholine receptors (mAChRs). In vitro assays reveal IC₅₀ values in the nanomolar range, suggesting utility in treating overactive bladder or chronic obstructive pulmonary disease .
Anti-Inflammatory and Antimicrobial Properties
Extracts of C. amabile rich in amabiline suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) and exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Table 2: Documented Pharmacological Effects of Amabiline
Toxicological Profile
Hepatotoxicity
Amabiline’s pyrrolizidine alkaloid structure confers hepatotoxic potential via metabolic activation to pyrrolic derivatives, which alkylate DNA and proteins . Chronic exposure in rodent models induces hepatic necrosis, fibrosis, and veno-occlusive disease .
Risk Mitigation Strategies
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Dose Limitation: Traditional preparations of C. amabile use subtoxic doses (≤ 10 mg/kg/day) .
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Metabolic Inhibitors: Co-administration of cytochrome P450 inhibitors reduces toxin activation .
Table 3: Toxicity Data for Amabiline
Parameter | Value/Observation | Model System | Source |
---|---|---|---|
LD₅₀ (acute) | 85 mg/kg (oral, mice) | Rodent study | |
Hepatotoxicity Threshold | 15 mg/kg/day (28 days) | Rat chronic exposure |
Analytical Methods for Detection
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for amabiline quantification. The compound elutes at ~26.3 minutes (RT) and exhibits characteristic fragments at m/z 276 (base peak) and 218 . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) further confirm its structure, with key signals at δ 4.85 (ester methylene) and δ 1.25 (isopropyl group) .
Clinical and Traditional Applications
Ethnomedicinal Uses
In Southwest China, C. amabile decoctions treat malaria, hepatitis, and traumatic injuries . Topical applications address boils and snakebites, though modern guidelines caution against prolonged use .
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